molecular formula C20H20N2O3 B2764276 N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide CAS No. 2034415-99-9

N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2764276
CAS No.: 2034415-99-9
M. Wt: 336.391
InChI Key: PQDKXWJDHFISDA-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound characterized by the presence of a benzofuran moiety, a propyl chain, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Propyl Chain: The benzofuran derivative is then reacted with a propyl halide in the presence of a base such as potassium carbonate to form the 3-(benzofuran-2-yl)propyl intermediate.

    Oxalamide Formation: The final step involves the reaction of the 3-(benzofuran-2-yl)propyl intermediate with m-tolyl isocyanate under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The propyl chain can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(benzofuran-2-yl)propyl)-1-(m-tolyl)methanesulfonamide
  • N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide
  • N-(3-(benzofuran-2-yl)propyl)methanesulfonamide

Uniqueness

N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties. This compound’s ability to form stable hydrogen bonds and interact with specific molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-6-4-8-16(12-14)22-20(24)19(23)21-11-5-9-17-13-15-7-2-3-10-18(15)25-17/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDKXWJDHFISDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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